N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
The compound “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule that contains several functional groups and rings, including a 3,4-dihydroquinolin-1(2H)-one, a thiadiazole, and a phenylpropanamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves several steps, including the formation of the 3,4-dihydroquinolin-1(2H)-one ring, the introduction of the thiadiazole group, and the attachment of the phenylpropanamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 3,4-dihydroquinolin-1(2H)-one is a type of isoquinoline, which is a heterocyclic aromatic organic compound. The thiadiazole is a type of organosulfur compound, and the phenylpropanamide is a type of amide .Scientific Research Applications
Anticonvulsant Agents
- Compounds similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant activity compared to standard drugs like phenytoin sodium, lamotrigine, and sodium valproate (Archana, Srivastava & Kumar, 2002).
Antimicrobial and Anti-inflammatory Activity
- A range of compounds with structures including 1,3,4-thiadiazol and dihydroquinolinyl components have demonstrated notable antimicrobial and anti-inflammatory properties. Some of these compounds also exhibited cytotoxic effects against tumor cell lines and showed psychotropic activity in vivo (Zablotskaya et al., 2013).
Adenosine Receptor Antagonists
- Thiazole and thiadiazole analogs, related to the chemical structure , have been developed as novel classes of heterocyclic compounds serving as adenosine antagonists. These compounds are promising for understanding molecular recognition at adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Antimicrobial and Antidiabetic Drug Development
- Novel derivatives of 2,3-dihydroquinazolin-4(1H)-one, which is structurally related to the compound of interest, have shown potential as antimicrobial agents and also exhibited inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting their potential in antidiabetic drug development (Zahmatkesh, Dilmaghani & SarveAhrabi, 2022).
Fluorogenic Chemodosimeters
- Derivatives of 8-hydroxyquinoline, which share a similar chemical backbone, have been developed as fluorogenic chemodosimeters, particularly for Hg2+ ions, showing significant fluorescence enhancing properties in specific conditions (Song et al., 2006).
Analgesic Activity
- Certain pyrazoles and triazoles bearing a quinazoline moiety, similar to the compound , have been synthesized and evaluated for their analgesic activity, offering insights into novel therapeutic agents for pain management (Saad, Osman & Moustafa, 2011).
Future Directions
Mechanism of Action
Target of Action
It contains a 3,4-dihydroquinolin-1(2h)-yl moiety , which is known to have bioactive properties and is used in proteomics research
Mode of Action
Compounds with a similar 3,4-dihydroquinolin-1(2H)-yl structure have been found to exhibit antiproliferative and antitumor activities against a variety of cancer cell lines . They are known to inhibit p38 MAP kinase, causing cytotoxic activities . .
Biochemical Pathways
Given the antiproliferative and antitumor activities of similar compounds , it can be inferred that this compound may affect pathways related to cell proliferation and tumor growth.
Result of Action
Compounds with a similar structure have been found to exhibit weak cytotoxic activities against cancer cell lines . They also show growth inhibitory activity against a panel of tested bacterial strains
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11H,6,10,12-15H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVMYQFWWEFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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